(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
阿德罗戈赖德盐酸盐是通过一系列化学反应合成的,这些化学反应涉及从其前体化合物形成前药。合成通常包括以下步骤:
核心结构的形成: 阿德罗戈赖德的核心结构是通过一系列有机反应合成的,包括缩合反应和环化反应。
官能团的引入: 官能团,如羟基和胺基,通过取代反应引入核心结构。
盐酸盐的形成: 最后一步是通过使阿德罗戈赖德的游离碱形式与盐酸反应将其转化为其盐酸盐.
工业生产方法
阿德罗戈赖德盐酸盐的工业生产涉及扩大上述合成路线。通过控制反应条件(如温度、压力和 pH 值),该工艺针对大规模生产进行了优化。 连续流反应器和自动化系统的使用确保产品质量一致且产量高 .
化学反应分析
反应类型
阿德罗戈赖德盐酸盐经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化产物。
还原: 还原反应可以将阿德罗戈赖德盐酸盐转化为其还原形式。
取代: 取代反应涉及用其他基团取代官能团.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素和亲核试剂等试剂.
形成的主要产物
从这些反应中形成的主要产物包括具有改性官能团的阿德罗戈赖德盐酸盐的各种衍生物。 这些衍生物通常因其潜在的治疗效果和改善的药代动力学特性而被研究 .
科学研究应用
作用机制
阿德罗戈赖德盐酸盐通过作为多巴胺 D1 受体的完全激动剂发挥作用。给药后,它在血浆中迅速转化为 A-86929。A-86929 结合多巴胺 D1 受体,导致细胞内信号通路的激活,这些信号通路调节神经递质释放和神经元活动。 这种激活导致运动功能改善和对成瘾物质的渴望减少 .
相似化合物的比较
类似化合物
左旋多巴: 用于治疗帕金森病的多巴胺前体。
普拉克索: 用于治疗帕金森病和不安腿综合征的多巴胺激动剂。
罗匹尼罗: 另一种用于与普拉克索类似适应症的多巴胺激动剂.
独特性
阿德罗戈赖德盐酸盐以其对多巴胺 D1 受体的高选择性而闻名,优于 D2 受体。这种选择性降低了与 D2 受体激活相关的副作用的风险,例如运动障碍。 此外,阿德罗戈赖德盐酸盐已显示出在减少可卡因渴望方面的潜力,这不是其他多巴胺激动剂的常见特征 .
属性
CAS 编号 |
166591-11-3 |
---|---|
分子式 |
C22H26ClNO4S |
分子量 |
436.0 g/mol |
IUPAC 名称 |
[(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate;hydrochloride |
InChI |
InChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H/t18-,22+;/m1./s1 |
InChI 键 |
NPEZSCRKHFTLPE-MYXGOWFTSA-N |
SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |
手性 SMILES |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |
规范 SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |
外观 |
Solid Powder |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
A-86929; 9,10-Dihydroxy-2-propyl-4,5,5a(R),6,7,11b(S)-hexahydrobenzo[f]thieno[2,3-c]quinoline |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Adrogolide interact with its target and what are the downstream effects?
A1: Adrogolide itself is inactive but is rapidly metabolized in plasma to its active form, A-86929. A-86929 acts as a full agonist at dopamine D1 receptors. [] This means it binds to these receptors and activates them, mimicking the effects of dopamine. This activation leads to various downstream effects, including improvements in motor function in animal models of Parkinson's disease. [] Interestingly, Adrogolide also demonstrates potential in reducing cocaine craving and its associated subjective effects in preclinical models and human studies. []
Q2: What is the relationship between the structure of Adrogolide and its activity?
A2: While the provided abstracts don't offer detailed structure-activity relationship (SAR) data for Adrogolide, they do highlight a crucial aspect: its nature as a prodrug. [] Adrogolide was specifically designed as a chemically stable prodrug to overcome the limitations of its active metabolite, A-86929. This design strategy suggests that modifications to the Adrogolide structure were likely performed to optimize its pharmacokinetic properties, such as absorption and metabolic stability, while ensuring efficient conversion to the active A-86929. Further research exploring specific structural modifications and their impact on activity, potency, and selectivity would be valuable to fully elucidate the SAR of Adrogolide.
Q3: What are the limitations of Adrogolide's pharmacokinetic profile and what strategies are being explored to address them?
A3: A major limitation of Adrogolide is its low oral bioavailability, approximately 4%, primarily due to extensive first-pass metabolism in the liver. [] To circumvent this, researchers are investigating alternative delivery routes, notably oral inhalation formulations for intrapulmonary delivery. [] This approach aims to bypass the hepatic first-pass effect and significantly improve the bioavailability of Adrogolide, potentially leading to enhanced therapeutic outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。